molecular formula C12H28O2Sn B092952 Dibutyl(diethoxy)stannane CAS No. 1067-41-0

Dibutyl(diethoxy)stannane

Cat. No. B092952
CAS RN: 1067-41-0
M. Wt: 323.1 g/mol
InChI Key: ZNZBASDDVBURLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl(diethoxy)stannane is a chemical compound that belongs to the organotin family. It is a colorless liquid that has a molecular weight of 365.07 g/mol. This compound has been widely used in scientific research due to its unique properties, including its ability to act as a reducing agent, its high stability, and its low toxicity.

Scientific Research Applications

Dibutyl(diethoxy)stannane has been widely used in scientific research due to its unique properties. It has been used as a reducing agent in the synthesis of various organic compounds, including alcohols, ketones, and aldehydes. It has also been used in the preparation of organotin compounds and as a catalyst in organic reactions.

Mechanism Of Action

Dibutyl(diethoxy)stannane acts as a reducing agent by donating electrons to the reactant molecule. This leads to the formation of a new bond and the reduction of the reactant. It also acts as a catalyst in organic reactions by lowering the activation energy required for the reaction to occur.

Biochemical And Physiological Effects

Dibutyl(diethoxy)stannane has low toxicity and is not known to cause any significant biochemical or physiological effects in humans or animals.

Advantages And Limitations For Lab Experiments

One of the main advantages of dibutyl(diethoxy)stannane is its high stability, which makes it a useful reagent for long-term experiments. It is also relatively easy to handle and has low toxicity. However, its high cost and limited availability can be a limitation for some experiments.

Future Directions

There are several future directions for the use of dibutyl(diethoxy)stannane in scientific research. One potential application is in the development of new catalysts for organic reactions. It could also be used in the synthesis of new organic compounds with unique properties. Additionally, further research could be done to investigate the potential use of dibutyl(diethoxy)stannane in biomedical applications, such as drug delivery or imaging.

Synthesis Methods

Dibutyl(diethoxy)stannane is synthesized by reacting dibutyltin oxide with diethylzinc in the presence of a palladium catalyst. The reaction takes place in a solvent such as toluene or xylene and is carried out under an inert atmosphere. The product is then purified by distillation or chromatography.

properties

CAS RN

1067-41-0

Product Name

Dibutyl(diethoxy)stannane

Molecular Formula

C12H28O2Sn

Molecular Weight

323.1 g/mol

IUPAC Name

dibutyl(diethoxy)stannane

InChI

InChI=1S/2C4H9.2C2H5O.Sn/c2*1-3-4-2;2*1-2-3;/h2*1,3-4H2,2H3;2*2H2,1H3;/q;;2*-1;+2

InChI Key

ZNZBASDDVBURLC-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(OCC)OCC

Canonical SMILES

CCCC[Sn](CCCC)(OCC)OCC

synonyms

Dibutyldiethoxystannane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.